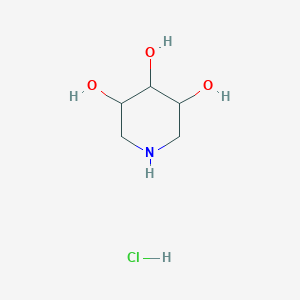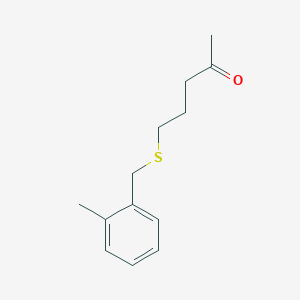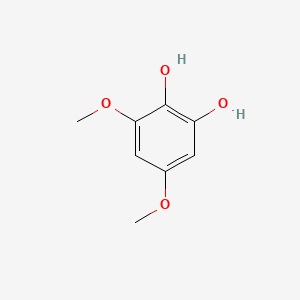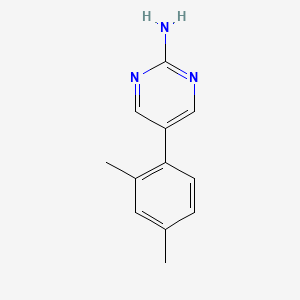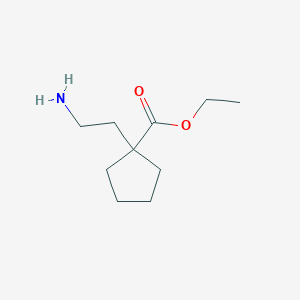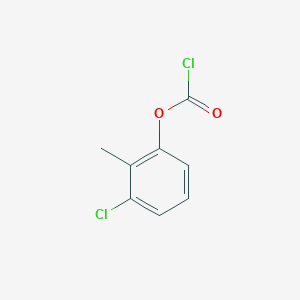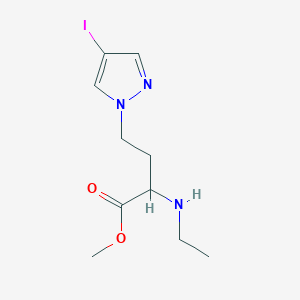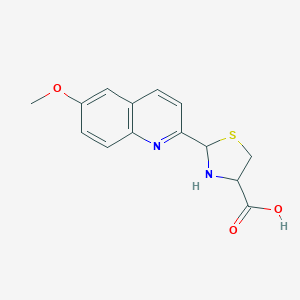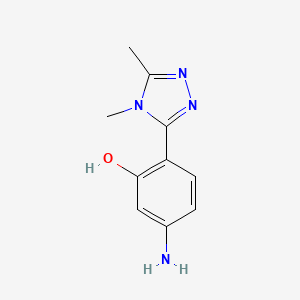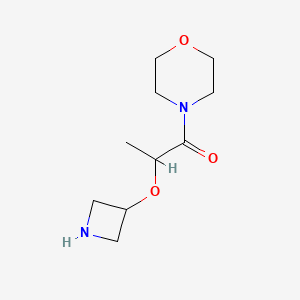![molecular formula C24H30N6O3S B13635845 [3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol](/img/structure/B13635845.png)
[3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(2-{[3-methanesulfonyl-5-(4-methylpiperazin-1-yl)phenyl]amino}-5-methylpyrimidin-4-yl)amino]phenyl}methanol is a complex organic compound with the molecular formula C24H30N6O3S and a molecular weight of 482.6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2-{[3-methanesulfonyl-5-(4-methylpiperazin-1-yl)phenyl]amino}-5-methylpyrimidin-4-yl)amino]phenyl}methanol involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:
Formation of the pyrimidine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Introduction of the methanesulfonyl group: The methanesulfonyl group is introduced through a sulfonation reaction.
Attachment of the piperazine ring: The piperazine ring is attached via a nucleophilic substitution reaction.
Final coupling and methanol addition: The final step involves coupling the intermediate compounds and adding the methanol group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires the use of specialized equipment and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
{3-[(2-{[3-methanesulfonyl-5-(4-methylpiperazin-1-yl)phenyl]amino}-5-methylpyrimidin-4-yl)amino]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
{3-[(2-{[3-methanesulfonyl-5-(4-methylpiperazin-1-yl)phenyl]amino}-5-methylpyrimidin-4-yl)amino]phenyl}methanol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of {3-[(2-{[3-methanesulfonyl-5-(4-methylpiperazin-1-yl)phenyl]amino}-5-methylpyrimidin-4-yl)amino]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar structural features.
3-Bromo-5-fluoropyridine-2-carboxylic acid: This compound shares some structural similarities with {3-[(2-{[3-methanesulfonyl-5-(4-methylpiperazin-1-yl)phenyl]amino}-5-methylpyrimidin-4-yl)amino]phenyl}methanol.
Uniqueness
The uniqueness of {3-[(2-{[3-methanesulfonyl-5-(4-methylpiperazin-1-yl)phenyl]amino}-5-methylpyrimidin-4-yl)amino]phenyl}methanol lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H30N6O3S |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
[3-[[5-methyl-2-[3-(4-methylpiperazin-1-yl)-5-methylsulfonylanilino]pyrimidin-4-yl]amino]phenyl]methanol |
InChI |
InChI=1S/C24H30N6O3S/c1-17-15-25-24(28-23(17)26-19-6-4-5-18(11-19)16-31)27-20-12-21(14-22(13-20)34(3,32)33)30-9-7-29(2)8-10-30/h4-6,11-15,31H,7-10,16H2,1-3H3,(H2,25,26,27,28) |
InChI Key |
WKJVLTJTBZVAKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC=CC(=C2)CO)NC3=CC(=CC(=C3)S(=O)(=O)C)N4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


